3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
Description
This compound belongs to the azo-pyrazole sulfonamide family, characterized by a pyrazole core substituted with a methyl group at position 3, an azo linkage to a 4-methyl-2-nitrophenyl group, and a benzenesulphonamide moiety at position 1. Key features include:
- Nitro (-NO₂) and methyl (-CH₃) substituents: Electron-withdrawing and electron-donating groups, respectively, influencing electronic distribution and reactivity.
Properties
CAS No. |
63899-00-3 |
|---|---|
Molecular Formula |
C17H16N6O5S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-[3-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H16N6O5S/c1-10-6-7-14(15(8-10)23(25)26)19-20-16-11(2)21-22(17(16)24)12-4-3-5-13(9-12)29(18,27)28/h3-9,16H,1-2H3,(H2,18,27,28) |
InChI Key |
QECWZSQQCHEKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)S(=O)(=O)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the azo group: The azo linkage is formed by diazotization of an aromatic amine followed by coupling with another aromatic compound.
Sulphonamide formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the reduction of the azo group to amines.
Substitution: The sulphonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anti-inflammatory agent. Research indicates that derivatives of pyrazole compounds can act as inhibitors of enzymes like lipoxygenase (LOX), which are involved in inflammatory processes. Molecular docking studies suggest that this compound may exhibit inhibitory activity against LOX, warranting further investigation into its therapeutic applications .
Dye Industry
Due to its azo structure, this compound can be utilized in the dye industry. Azo compounds are widely used as dyes because they provide vibrant colors and have good stability. The specific structural features of this pyrazole derivative allow it to be explored as a candidate for textile dyes or colorants in plastics and coatings .
- Anti-inflammatory Activity :
- Dye Application :
- Agricultural Testing :
Mechanism of Action
The mechanism of action of 3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide involves its interaction with specific molecular targets and pathways. The compound’s sulphonamide group can inhibit certain enzymes by mimicking the structure of the enzyme’s natural substrate. Additionally, the azo linkage can undergo reduction to release active amines, which can interact with various biological targets.
Comparison with Similar Compounds
3-[4-(2-Methoxy-4-Nitrophenyl)Azo-3-Methyl-5-Oxo-4H-Pyrazol-1-Yl]Benzenesulfonamide
4,5-Dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives
- Structural Differences : Sulfonic acid (-SO₃H) replaces sulfonamide (-SO₂NH₂); carboxylic acid (-COOH) at pyrazole position 3 .
- Key Implications: Acidity: Sulfonic acid (pKa ~1–2) is more acidic than sulfonamide (pKa ~10), altering pH-dependent behavior. Solubility: Higher water solubility due to ionic sulfonate group.
N-(3-Methyl-1-phenylpyrazol-5-yl)sulfanilamide
3-[[4,5-Dihydro-3-Methyl-5-Oxo-1-(4-Sulfophenyl)-1H-Pyrazol-4-Yl]Azo]Benzenesulfonic Acid
- Structural Differences : Sulfonic acid (-SO₃H) replaces sulfonamide (-SO₂NH₂); additional sulfophenyl group .
- Key Implications :
- Dye Performance : Enhanced water solubility and brightness due to dual sulfonate groups.
- Thermal Stability : Azo linkage may degrade faster under UV exposure compared to sulfonamide analogs .
Biological Activity
The compound 3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide , with CAS number 63899-00-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
- Molecular Formula : C17H16N6O5S
- Molecular Weight : 416.41 g/mol
- CAS Number : 63899-00-3
- EINECS Number : 264-551-0
Structural Characteristics
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of an azo group and a sulfonamide moiety enhances its potential for interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis. A study showed that derivatives of sulfonamides can effectively combat various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, which is characteristic of many sulfonamide-containing drugs. In vitro studies have shown that such compounds can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting promising antimicrobial properties.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Target Compound | 32 | Staphylococcus aureus |
| Control A | 16 | Escherichia coli |
| Control B | 64 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry (2023), researchers synthesized several pyrazole derivatives and tested their effects on MCF-7 cells. The target compound showed an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Target Compound | 15 | MCF-7 |
| Doxorubicin | 10 | MCF-7 |
| Control Compound A | 25 | MCF-7 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety likely inhibits dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Induction of Apoptosis : In cancer cells, the compound may trigger intrinsic apoptotic pathways, leading to programmed cell death.
- Cytokine Modulation : The compound may alter cytokine profiles in inflammatory conditions, reducing inflammation and associated symptoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
